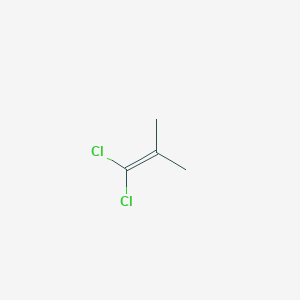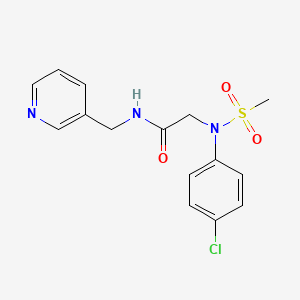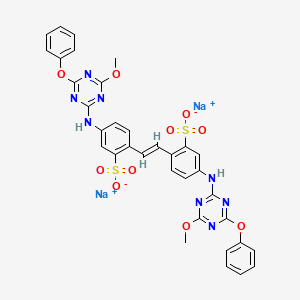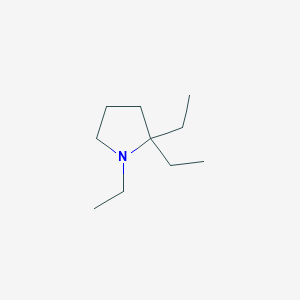
4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- is a heterocyclic organic compound It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom The compound also features a nitrophenyl group attached to the second carbon of the dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amines.
Scientific Research Applications
4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: It may be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The pyran ring structure also plays a role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyran-4-one, 2,3-dihydro-2-(4-methylphenyl)-, (2S)-
- 4H-Pyran-4-one, 2,3-dihydro-2-(4-chlorophenyl)-, (2S)-
- 4H-Pyran-4-one, 2,3-dihydro-2-(4-bromophenyl)-, (2S)-
Uniqueness
4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological targets are desired.
Properties
CAS No. |
162299-82-3 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
(2S)-2-(4-nitrophenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C11H9NO4/c13-10-5-6-16-11(7-10)8-1-3-9(4-2-8)12(14)15/h1-6,11H,7H2/t11-/m0/s1 |
InChI Key |
RRBOKXHTDFJHPB-NSHDSACASA-N |
Isomeric SMILES |
C1[C@H](OC=CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C(OC=CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.0]hexane](/img/structure/B14156240.png)
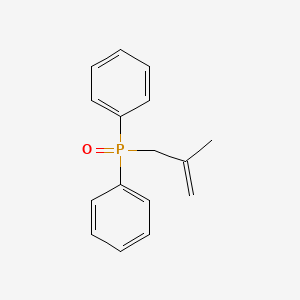

![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate](/img/structure/B14156261.png)
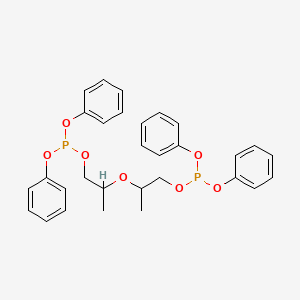
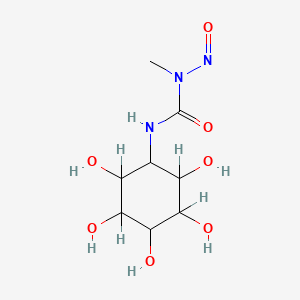
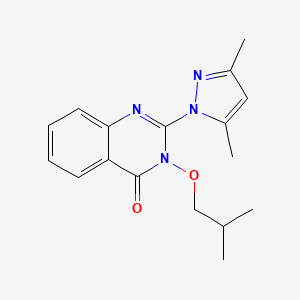
![Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-](/img/structure/B14156289.png)
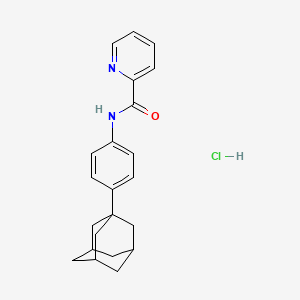
![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
